molecular formula C20H34OSn B14430374 Ethanone, 1-[4-(tributylstannyl)phenyl]- CAS No. 79048-33-2

Ethanone, 1-[4-(tributylstannyl)phenyl]-

Katalognummer: B14430374
CAS-Nummer: 79048-33-2
Molekulargewicht: 409.2 g/mol
InChI-Schlüssel: QEUUDQADVJDOIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 1-[4-(tributylstannyl)phenyl]- is an organotin compound characterized by the presence of a tributylstannyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(tributylstannyl)phenyl]- typically involves the reaction of 4-bromoacetophenone with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for Ethanone, 1-[4-(tributylstannyl)phenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 1-[4-(tributylstannyl)phenyl]- undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenyl ring can undergo oxidation to form different oxidation products.

    Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include halides and nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the tributylstannyl group.

    Oxidation: Oxidized products of the phenyl ring, such as phenols or quinones.

    Reduction: The corresponding alcohol of the ethanone moiety.

Wissenschaftliche Forschungsanwendungen

Ethanone, 1-[4-(tributylstannyl)phenyl]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organotin compounds and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Ethanone, 1-[4-(tributylstannyl)phenyl]- involves its interaction with molecular targets through its organotin moiety. The tributylstannyl group can form bonds with various substrates, facilitating reactions such as nucleophilic substitution. The phenyl ring and ethanone moiety contribute to the compound’s reactivity and stability, allowing it to participate in diverse chemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but with a tert-butyl group instead of a tributylstannyl group.

    Ethanone, 1-(4-ethylphenyl)-: Contains an ethyl group on the phenyl ring.

    Ethanone, 1-[4-(phenylthio)phenyl]-: Features a phenylthio group attached to the phenyl ring.

Uniqueness

Ethanone, 1-[4-(tributylstannyl)phenyl]- is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research areas where organotin compounds are required.

Eigenschaften

CAS-Nummer

79048-33-2

Molekularformel

C20H34OSn

Molekulargewicht

409.2 g/mol

IUPAC-Name

1-(4-tributylstannylphenyl)ethanone

InChI

InChI=1S/C8H7O.3C4H9.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-3-4-2;/h3-6H,1H3;3*1,3-4H2,2H3;

InChI-Schlüssel

QEUUDQADVJDOIY-UHFFFAOYSA-N

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.